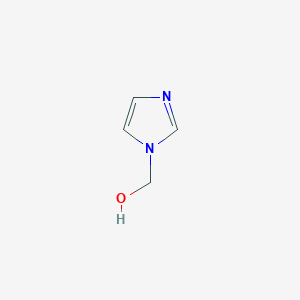

1H-imidazol-1-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

imidazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-4-6-2-1-5-3-6/h1-3,7H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPVBKJELBDMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50394320 | |

| Record name | 1H-imidazol-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51505-76-1 | |

| Record name | 1H-imidazol-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50394320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1H-imidazol-1-ylmethanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imidazole nucleus is a cornerstone of heterocyclic chemistry, integral to a vast array of biologically active molecules and advanced materials. Among the myriad of functionalized imidazoles, 1H-imidazol-1-ylmethanol emerges as a pivotal precursor, particularly in the burgeoning field of N-heterocyclic carbene (NHC) chemistry. This guide provides a comprehensive technical overview of this compound, detailing its chemical and physical properties, synthesis, spectroscopic characterization, safety protocols, and key applications, with a focus on its role as a versatile building block in research and development.

Chemical Identity and Properties

CAS Number: 51505-76-1[1][2][][4][5]

Molecular Formula: C₄H₆N₂O[2]

Molecular Weight: 98.10 g/mol [1]

IUPAC Name: imidazol-1-ylmethanol[1]

Synonyms: (1H-Imidazol-1-yl)methanol, Imidazol-1-ylmethanol, 1H-Imidazol-1-methanol, 1-hydroxymethyl imidazole[1][]

Physicochemical Properties

This compound is typically described as a liquid at room temperature.[2] However, some suppliers report a melting point of 134°C, which suggests it may exist as a low-melting solid.[] This discrepancy may be due to polymorphism or the presence of impurities. Further experimental verification is recommended for definitive characterization.

| Property | Value | Source |

| Boiling Point | 307.7°C at 760 mmHg | [] |

| Density | 1.21 g/cm³ | [] |

| LogP | -0.6 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Polar Surface Area | 38.1 Ų | [1] |

Synthesis and Purification

The most common and direct synthesis of this compound involves the reaction of imidazole with paraformaldehyde.[6] This reaction is typically carried out in a suitable solvent, such as 1,4-dioxane, under an inert atmosphere.[6]

Detailed Synthesis Protocol

The following protocol is adapted from established literature procedures.[6]

Materials:

-

Imidazole

-

Paraformaldehyde

-

1,4-Dioxane (degassed)

-

Argon or Nitrogen gas

-

Ice bath

-

Two-neck round-bottom flask

-

Stir bar

-

Condenser

-

Vacuum adapter

Procedure:

-

In a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter, a mixture of paraformaldehyde (1.0 equivalent) and degassed 1,4-dioxane is cooled in an ice bath under an argon atmosphere.

-

Imidazole (1.0 equivalent) is added to the cold mixture.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for an additional 2 hours.

-

The reaction is then heated to 61°C (334 K) and stirred overnight (approximately 12 hours).[6]

-

After cooling to room temperature, the 1,4-dioxane is removed under reduced pressure.

-

The resulting clear and colorless liquid is this compound, which can be crystallized by storing at low temperatures (e.g., -18°C). The crystallized product appears as a white solid.[6]

Caption: Synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides characteristic signals for the protons of the imidazole ring and the methanol group.

-

¹H NMR (400 MHz, CDCl₃, δ in ppm): 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H)[6]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Data is available from spectral databases.[1]

Mass Spectrometry

Mass spectrometry data can be used to determine the molecular weight and fragmentation pattern. GC-MS data is available in public databases.[1]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the O-H and C-N bonds.

-

FT-IR (ATR, cm⁻¹): 3135 (m), 3109 (m), 2811 (m), 1509 (s), 1214 (s), 1062 (s), 723 (s) [These represent some of the key peaks]

Reactivity and Applications

The primary utility of this compound lies in its role as a versatile precursor for the synthesis of more complex molecules, most notably N-heterocyclic carbenes (NHCs).[6][7][8]

Precursor to N-Heterocyclic Carbenes (NHCs)

This compound serves as a convenient starting material for the synthesis of imidazolium salts, which are the direct precursors to NHCs.[8] The hydroxyl group can be readily converted to a leaving group (e.g., by reaction with a thionyl chloride or a hydrohalic acid) to facilitate N-alkylation or N-arylation, leading to the formation of the desired imidazolium salt.

Caption: Pathway to NHCs from this compound.

NHCs are widely used as ligands in transition metal catalysis due to their strong σ-donating properties and steric tunability, which impart high stability and activity to the resulting metal complexes.[6]

Role in Medicinal Chemistry

While this compound itself is not known to have direct therapeutic applications, the imidazole moiety is a critical pharmacophore found in numerous drugs. Its ability to participate in hydrogen bonding and coordinate with metal ions in biological systems makes it a valuable component in drug design.[9] Therefore, this compound serves as a valuable building block for the synthesis of novel imidazole-containing compounds with potential biological activity.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) is not universally available, data from structurally similar compounds and supplier information suggest the following:

Hazard Identification

Based on data for related imidazole compounds, this compound may cause skin and eye irritation.[10][11]

Recommended Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Lab coat.

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage and to maintain purity, refrigeration (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential degradation.[12]

Stability and Degradation

The stability of this compound is influenced by its functional groups. Potential degradation pathways include oxidation of the alcohol to an aldehyde or carboxylic acid, and reactions involving the imidazole ring. To ensure the integrity of the compound, it is advisable to store it under an inert atmosphere and protect it from light and moisture.[12]

Conclusion

This compound is a fundamentally important and versatile building block in synthetic chemistry. Its straightforward synthesis and its utility as a precursor to N-heterocyclic carbenes and other functionalized imidazoles make it an invaluable tool for researchers in catalysis, materials science, and medicinal chemistry. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

- 1. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. achemtek.com [achemtek.com]

- 4. 51505-76-1|(1H-Imidazol-1-yl)methanol|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]

- 8. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]

- 9. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. chemicalbook.com [chemicalbook.com]

- 12. benchchem.com [benchchem.com]

Introduction: The Significance of 1H-imidazol-1-ylmethanol in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 1H-imidazol-1-ylmethanol

The imidazole ring is a cornerstone of medicinal chemistry, integral to the structure of numerous biologically active compounds, from the essential amino acid histidine to a wide array of synthetic drugs.[1][2][3] Its prevalence stems from its unique electronic properties and its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination.[2] Within this important class of heterocycles, this compound (C₄H₆N₂O) emerges as a molecule of significant interest. It serves as a key synthetic precursor, particularly for the generation of N-heterocyclic carbenes (NHCs), which are powerful ligands in catalysis.[4][5]

Furthermore, the N-hydroxymethyl functionality introduces a reactive handle that has been explored in the context of prodrug design.[6][7] The reversible nature of this group allows for the potential modification of a parent drug's physicochemical properties, such as aqueous solubility, to enhance its pharmacokinetic profile.[7] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven methodologies for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this versatile molecule.

Molecular Structure and Core Physicochemical Properties

This compound is a white solid at room temperature.[4] Its structure, featuring a methanol group attached to the N1 position of the imidazole ring, confers upon it a unique combination of polarity and reactivity. This substitution precludes the N-H tautomerism seen in unsubstituted imidazole, fixing the position of the substituents. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the N3 atom of the imidazole ring), a feature that governs its solid-state architecture and influences its solubility characteristics.[4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value / Data | Source |

| Molecular Formula | C₄H₆N₂O | [2] |

| Molecular Weight | 98.10 g/mol | [2] |

| CAS Number | 51505-76-1 | [2] |

| Appearance | White moist solid | [4][5] |

| Melting Point | 328–330 K (55-57 °C) | [8] |

| XLogP3 (Computed) | -0.6 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

| Topological Polar Surface Area | 38.1 Ų | [2] |

| pKa (Predicted) | ~6.5-7.5 (for the imidazolium ion) | N/A |

| Aqueous Solubility | High (predicted) | N/A |

Synthesis and Structural Elucidation

The synthesis of this compound is readily achieved through the reaction of imidazole with paraformaldehyde in 1,4-dioxane.[4][5] This reaction is typically performed under an inert atmosphere and involves heating the mixture to ensure the depolymerization of paraformaldehyde and subsequent reaction with the imidazole ring.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃, δ in ppm): 7.34 (s, 1H), 7.08 (s, 1H), 6.93 (s, 1H), 5.40 (s, 2H).[4][5] The singlet at 5.40 ppm corresponds to the methylene protons of the hydroxymethyl group, while the other three singlets are characteristic of the imidazole ring protons.

-

FT-IR (ATR, ν in cm⁻¹): 3135 (m), 3109 (m), 2811 (m), 1509 (s), 1214 (s), 1062 (s), 723 (s).[8] The broad bands in the 3100 cm⁻¹ region are indicative of O-H and C-H stretching vibrations.

The crystal structure of this compound has been determined by X-ray diffraction.[4][8] It crystallizes in the monoclinic P2₁/n space group with three unique molecules in the asymmetric unit.[4] These molecules are interconnected via O—H···N hydrogen bonds in a head-to-tail fashion, forming three-membered macrocycles.[4][8]

Experimental Protocols for Physicochemical Characterization

For novel compounds or when precise, context-specific data is required, experimental determination of physicochemical properties is paramount. The following sections detail robust protocols for characterizing this compound.

Determination of Acid Dissociation Constant (pKa)

The pKa of the conjugate acid of this compound (the imidazolium ion) is a critical parameter that influences its ionization state at different physiological pH values. A potentiometric titration is a reliable method for its determination.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of 0.1 M KCl solution to maintain a constant ionic strength.

-

Titration Setup: Calibrate a pH meter with standard buffers (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostatted vessel at 25 °C and use a magnetic stirrer for continuous mixing.

-

Titration: Add standardized 0.1 M HCl solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette.

-

Data Acquisition: Record the pH value after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH as a function of the volume of HCl added. The pKa is determined from the pH at the half-equivalence point. Alternatively, a Gran plot can be used for more accurate determination of the equivalence point.

Aqueous Solubility Determination (Shake-Flask Method)

Aqueous solubility is a key determinant of a drug candidate's bioavailability. The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9]

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a buffer of known pH (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Analysis: Carefully withdraw an aliquot from the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter.

-

Quantification: Dilute the filtered supernatant with the mobile phase and quantify the concentration of this compound using a validated HPLC-UV method against a standard curve.

Caption: Workflow for solubility determination via the shake-flask method.

Chemical Stability Profile

The stability of this compound is a critical consideration, particularly given its potential use as a prodrug moiety. The N-hydroxymethyl group can be susceptible to hydrolysis, especially under basic conditions, which would release the parent imidazole and formaldehyde.

Potential Degradation Pathway

The primary degradation pathway is expected to be a base-catalyzed hydrolysis, as observed with similar compounds like N-(hydroxymethyl)phthalimide.[10]

Caption: Potential hydrolytic degradation of this compound.

Forced Degradation Study Protocol

To systematically evaluate the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C.

-

Basic Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid compound at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the stock solution to UV light (e.g., 254 nm).

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples.

-

Analysis: Analyze all samples using a stability-indicating HPLC method (e.g., C18 column with a gradient mobile phase of water and acetonitrile) with UV detection to separate the parent compound from any degradation products.

Relevance in Drug Development and Medicinal Chemistry

This compound is not only a precursor for catalysis but also holds relevance in drug development. The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[11][12] The introduction of a hydroxymethyl group at the N1 position offers a strategic point for modification.

Role as a Prodrug Moiety

N-hydroxymethyl derivatives of nitrogen heterocycles have been investigated as potential prodrugs.[6][7] This strategy aims to improve the physicochemical properties of a parent drug, such as its aqueous solubility and dissolution rate.[7] The N-hydroxymethyl group can be enzymatically or chemically cleaved in vivo to release the active parent drug.[6] For a parent drug containing an imidazole N-H group with poor solubility, conversion to its N-hydroxymethyl derivative could provide a transiently more soluble form, potentially improving oral bioavailability.

Conclusion

This compound is a multifaceted molecule with well-defined structural and spectroscopic properties. While some of its physicochemical characteristics, such as pKa and aqueous solubility, require experimental determination for specific applications, established protocols are available to obtain this critical data. Its role as a synthetic precursor for N-heterocyclic carbenes and its potential application as a prodrug moiety underscore its importance in both catalysis and medicinal chemistry. This guide provides a foundational understanding for researchers and developers working with this versatile imidazole derivative.

References

- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C4H6N2O | CID 3614749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1H-Imidazole (CAS 288-32-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. benchchem.com [benchchem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Frontiers | Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties [frontiersin.org]

- 7. N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs II: possible prodrugs of allopurinol, glutethimide, and phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. Aqueous Solubility Assay - Enamine [enamine.net]

- 10. Aqueous degradation of N-(hydroxymethyl)phthalimide in the presence of specific and general bases. Kinetic assessment of N-hydroxymethyl derivatives of nitrogen heterocycles as possible prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. longdom.org [longdom.org]

- 12. Imidazole Derivatives as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1H-imidazol-1-ylmethanol: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 1H-imidazol-1-ylmethanol, a key heterocyclic building block. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, a detailed and validated synthesis protocol, and its significant role as a precursor to N-heterocyclic carbene (NHC) ligands, which are at the forefront of innovative therapeutic strategies.

Introduction: The Significance of Imidazole Scaffolds

The imidazole nucleus is a cornerstone in medicinal chemistry, present in a vast array of naturally occurring and synthetic bioactive molecules.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged scaffold in drug design. This compound (Figure 1) is a particularly valuable derivative, serving as a versatile precursor for the synthesis of more complex molecular architectures, most notably N-heterocyclic carbenes (NHCs). These NHCs, in turn, are exceptional ligands for transition metals, forming stable complexes with promising applications in catalysis and, increasingly, in the development of novel therapeutic agents.[2]

Figure 1. Chemical structure of this compound.This guide will provide the foundational knowledge required to effectively synthesize, characterize, and utilize this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physicochemical and spectroscopic properties is paramount for its application in synthesis and drug discovery. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem CID 3614749 |

| Molecular Weight | 98.10 g/mol | PubChem CID 3614749 |

| Appearance | White moist solid | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |

| Melting Point | 328–330 K (55-57 °C) | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |

| ¹H NMR (400 MHz, CDCl₃, δ in ppm) | 5.40 (s, 2H), 6.93 (s, 1H), 7.08 (s, 1H), 7.34 (s, 1H) | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |

| FT-IR (ATR, ν in cm⁻¹) | 3135 (m), 3109 (m), 2811 (m), 2681 (m), 1618 (w), 1509 (s), 1472 (m), 1459 (m), 1396 (m), 1342 (w), 1279 (m), 1229 (m), 1214 (s), 1107 (m), 1062 (s), 1036 (sh), 923 (m), 870 (w), 815 (m), 759 (m), 723 (s), 654 (m), 623 (m), 439 (w) | Crystal structure of 1H-imidazole-1-methanol - PMC - NIH[2] |

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the reaction of imidazole with paraformaldehyde. The following protocol is adapted from established literature and provides a clear, step-by-step methodology.[2]

Materials and Reagents

-

Imidazole (99%)

-

Paraformaldehyde (95%)

-

1,4-Dioxane (anhydrous, degassed)

-

Argon gas supply

-

Two-neck round-bottom flask

-

Stir bar

-

Condenser

-

Vacuum adapter

-

Ice bath

Experimental Procedure

-

Reaction Setup: In a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter, add paraformaldehyde (5.01 g, 167 mmol) and degassed 1,4-dioxane (45 mL).

-

Cooling: Place the flask in an ice-cold bath.

-

Addition of Imidazole: Under an argon atmosphere, add imidazole (11.38 g, 167.2 mmol) to the cooled mixture.

-

Room Temperature Stirring: Once all reagents are added, remove the reaction mixture from the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours.

-

Heating: Heat the reaction mixture to 334 K (61 °C) and stir overnight (approximately 12 hours).

-

Work-up: Cool the mixture to room temperature and remove the 1,4-dioxane under reduced pressure.

-

Product Isolation: The resulting clear and colorless liquid is collected and can be crystallized by storing at 255 K (-18 °C). The final product is obtained as a white moist solid with a yield of approximately 70.9%.

Synthesis Workflow Diagram

Caption: Synthetic workflow for this compound.

Application in Drug Development: A Gateway to Bioactive N-Heterocyclic Carbene Metal Complexes

The primary significance of this compound in drug development lies in its role as a precursor to N-heterocyclic carbenes (NHCs). NHCs are a class of persistent carbenes that are potent sigma-donors, forming highly stable bonds with transition metals.[2][3] These NHC-metal complexes have garnered considerable interest as potential therapeutic agents, particularly in oncology and infectious diseases.[4][5][6]

From this compound to NHC Ligands

This compound is a versatile starting material for the synthesis of various imidazolium salts, which are the direct precursors to NHC ligands. The synthetic pathway typically involves the conversion of the hydroxyl group to a leaving group, followed by N-alkylation to introduce desired substituents. These substituents play a crucial role in tuning the steric and electronic properties of the resulting NHC ligand, which in turn influences the stability and reactivity of the corresponding metal complex.

NHC-Metal Complexes as Potential Therapeutics

A growing body of research highlights the potential of NHC-metal complexes, particularly with gold (Au) and silver (Ag), as anticancer and antimicrobial agents.[4][5][6] These complexes exhibit several advantages over traditional metallodrugs, including enhanced stability and the ability to modulate their biological activity through ligand design.

Anticancer Activity: Gold-NHC complexes have shown significant cytotoxicity against a range of cancer cell lines.[4] While the precise mechanism of action is still under investigation, a leading hypothesis is the inhibition of the enzyme thioredoxin reductase (TrxR).[7] TrxR is a key enzyme in the cellular antioxidant system and is often overexpressed in cancer cells, making it an attractive therapeutic target. The inhibition of TrxR by Au(I)-NHC complexes is thought to occur through the formation of a strong bond between the gold center and the selenocysteine residue in the enzyme's active site.[7]

Antimicrobial Activity: Silver-NHC complexes have demonstrated potent activity against a broad spectrum of bacteria and fungi.[5] The antimicrobial properties of these complexes are attributed to the synergistic effect of the silver ion and the NHC ligand. The lipophilicity of the NHC ligand can facilitate the transport of the complex across microbial cell membranes, leading to the disruption of essential cellular processes.

Mechanistic Pathway of TrxR Inhibition by Au(I)-NHC Complexes

Caption: Proposed mechanism of TrxR inhibition by Au(I)-NHC complexes.

Safety and Handling

-

Hazard Classification: Expected to be a skin and eye irritant. May cause respiratory irritation.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory.

-

Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.

-

Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

-

First Aid Measures:

-

Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

-

Skin Contact: Wash off immediately with soap and plenty of water.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[9]

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is a fundamentally important and versatile building block with a straightforward and high-yielding synthesis. Its primary value for drug development professionals lies in its role as a readily accessible precursor to N-heterocyclic carbene ligands. The resulting NHC-metal complexes, particularly those of gold and silver, are at the vanguard of research into novel anticancer and antimicrobial agents. A comprehensive understanding of the synthesis, properties, and safe handling of this compound, as detailed in this guide, empowers researchers to explore the full potential of this compound in the discovery and development of next-generation therapeutics.

References

- 1. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. Au NHC complexes as anticancer agents: milestones, strategies and future developments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00924C [pubs.rsc.org]

- 5. Silver N-Heterocyclic Carbene (NHC) Complexes as Antimicrobial and/or Anticancer Agents | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of Action of Antitumor Au(I) N-Heterocyclic Carbene Complexes: A Computational Insight on the Targeting of TrxR Selenocysteine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.co.uk [fishersci.co.uk]

Crystal structure of 1H-imidazol-1-ylmethanol

An In-depth Technical Guide to the Crystal Structure of 1H-imidazol-1-ylmethanol

Authored by: A Senior Application Scientist

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the synthesis, crystallization, and structural elucidation of this compound (C₄H₆N₂O). This pivotal imidazole derivative serves as a crucial precursor in the synthesis of N-heterocyclic carbenes (NHCs), which are instrumental as ligands in metal-based catalysis.[1][2][3] While the synthesis of this compound has been previously documented, its crystal structure remained unreported until recently.[1][2] This guide will detail the crystallographic analysis, revealing a monoclinic (P2₁/n) symmetry with three unique molecules in the asymmetric unit.[1][2][4][5][6][7][8][9] A defining feature of its solid-state architecture is the formation of a three-membered macrocycle through head-to-tail O—H⋯N hydrogen bonding.[1][2][4][5][6][7][8][9]

Introduction: The Significance of Imidazole Derivatives in Catalysis and Drug Discovery

The imidazole scaffold is a cornerstone in heterocyclic chemistry, largely due to its role as a precursor to N-heterocyclic carbenes (NHCs).[1][3][9] First identified in the 1950s and further developed for inorganic and organic chemistry in the 1960s, NHCs have emerged as superior ligands in the realm of metal-based catalysis.[1][2][3][4] this compound is a key intermediate in the synthesis of these influential molecules.[1][2][3][4] The hydroxyl group provides a reactive handle for further functionalization, while the imidazole core offers the necessary electronic and steric properties for ligand applications. A thorough understanding of its solid-state structure is paramount for controlling its reactivity and designing new catalytic systems.

Synthesis and Crystallization: A Self-Validating Protocol

The synthesis of this compound is efficiently achieved through the reaction of imidazole with paraformaldehyde.[1][2][7] The crystalline product is conveniently obtained directly from the reaction mixture.[1][2][7]

Experimental Protocol: Synthesis and Crystallization

Step 1: Reaction Setup

-

Under an argon atmosphere, add imidazole (11.38 g, 167.2 mmol) to an ice-cold, degassed mixture of paraformaldehyde (5.01 g, 167 mmol) and 1,4-dioxane (45 mL) in a two-neck round-bottom flask equipped with a stir bar, condenser, and vacuum adapter.[1][4]

Step 2: Reaction Progression

-

After the addition of all reagents, remove the reaction mixture from the ice bath and allow it to warm to room temperature.[1][4]

-

Continue stirring for an additional 2 hours at room temperature.[1][4]

-

Heat the reaction at 334 K and stir overnight for 12 hours.[1][4]

Step 3: Product Isolation and Crystallization

-

Remove the 1,4-dioxane under reduced pressure to yield a clear, colorless liquid.[1][2][4] Store this liquid at 255 K.[1][2][4]

-

The final product, this compound, is obtained as a white, moist solid (11.6166 g, 70.9% yield) and should be stored at 277 K.[1][2][4]

-

Single crystals suitable for X-ray diffraction can be grown directly from the dioxane reaction mixture slurry.[1][7] A clear, colorless plate-like crystal with dimensions of approximately 0.39 x 0.20 x 0.13 mm is ideal.[1][7]

Workflow for Synthesis and Structural Elucidation

Caption: Workflow from synthesis to structural analysis of this compound.

Crystal Structure Analysis: Unveiling the Solid-State Architecture

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The diffraction data was collected using a Rigaku XtaLAB Mini II benchtop X-ray diffractometer with Mo-target X-ray tube (λ = 0.71073 Å).[1][7]

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₄H₆N₂O |

| Formula Weight | 98.10 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.2345(3) |

| b (Å) | 10.3734(3) |

| c (Å) | 11.8341(4) |

| β (°) | 102.394(3) |

| Volume (ų) | 1345.00(7) |

| Z | 12 |

| Z' | 3 |

| Temperature (K) | 293(2) |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

Z = number of molecules in the unit cell; Z' = number of molecules in the asymmetric unit.

The title compound crystallizes in the monoclinic space group P2₁/n, with three unique molecules of this compound in the asymmetric unit (Z' = 3).[1][2][4][5][6][7][8][9] While chemically identical, these three molecules are distinguished by the torsion angle of the methanol substituent relative to the imidazole ring.[1] The measured torsion angles are -102.0(2)°, -80.2(2)°, and 90.6(2)°.[1][2] These distinct conformations are crucial for the formation of the observed hydrogen-bonded macrocycle.[1]

Supramolecular Features: The Driving Forces of Crystal Packing

The crystal packing of this compound is dominated by a robust hydrogen-bonding network. The three symmetry-unique molecules are interconnected in a head-to-tail fashion via O—H⋯N hydrogen bonds, forming a triangular supramolecule.[1][2][4][5][6][7][8][9]

Hydrogen Bonding Geometry

| Donor—H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1—H1···N4 | 0.82 | 1.93 | 2.741(2) | 171 |

| O2—H2A···N6 | 0.82 | 1.94 | 2.753(2) | 175 |

| O3—H3A···N2 | 0.91(3) | 1.81(3) | 2.715(2) | 174(2) |

These hydrogen bond lengths are typical for hydroxyl oxygen donors and imidazole nitrogen acceptors.[1] The resulting three-membered macrocycle has a diameter of approximately 9 to 9.5 Å and a height of about 2.6 Å.[1][2][6][7] These triangular units lie within the ac plane and exhibit offset stacking along the b-axis.[1][6][7]

In addition to hydrogen bonding, cofacial π-stacking is observed between one of the unique molecules and itself across an inversion center.[1][6][7] The centroid-to-centroid distance for this interaction is 3.7219(3) Å, which is a characteristic distance for π-stacked systems.[1][6][7]

Logical Relationship of Intermolecular Interactions

Caption: Intermolecular interactions in the crystal structure of this compound.

Database Survey and Structural Context

A search of the Cambridge Structural Database (CSD) for the formula C₄H₆N₂O yielded eight hits, none of which matched the crystal structure of this compound.[1][4] The most structurally similar compound found was 1H-imidazol-4-ylmethanol.[1][4][7] However, due to the different substitution pattern on the imidazole ring, it does not form the same cyclic supramolecular structure.[1][4]

Conclusion: Implications for Rational Design

The detailed crystallographic analysis of this compound provides invaluable insights into its solid-state behavior. The well-defined hydrogen bonding and π-stacking interactions govern the crystal packing and ultimately influence its physical properties. This structural knowledge is crucial for researchers in the field of catalysis, enabling a more rational approach to the design and synthesis of novel N-heterocyclic carbene ligands with tailored steric and electronic properties. For drug development professionals, understanding the intermolecular interactions of the imidazole core can inform the design of molecules with improved solid-state properties and target binding affinities.

References

- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 1H-Imidazole-1-Methanol and the Progress on the Synthesis of a New Asymmetric Flexible Tridentate Pincer Ligand Featuring a Rigid Backbone [minds.wisconsin.edu]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal structure of 1 H-imidazole-1-methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]

Unveiling the Supramolecular Architecture: A Technical Guide to Hydrogen Bonding in Crystalline 1H-Imidazol-1-ylmethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the intricate hydrogen bonding network within the crystalline structure of 1H-imidazol-1-ylmethanol. This compound, a key precursor for N-heterocyclic carbenes (NHCs), exhibits a remarkable supramolecular assembly driven by specific non-covalent interactions. Through a detailed analysis of single-crystal X-ray diffraction data, supplemented by spectroscopic methods, we dissect the formation of a unique three-molecule macrocycle, a defining feature of its solid-state architecture. This document serves as a vital resource for researchers in crystallography, medicinal chemistry, and materials science, offering field-proven insights into the synthesis, characterization, and structural analysis of this important heterocyclic compound.

Introduction: The Significance of Imidazole Scaffolds and Non-Covalent Interactions

Imidazole structures hold a privileged position in heterocyclic chemistry and drug development.[1][2][3] The imidazole ring is a fundamental component of the essential amino acid histidine, playing critical roles in enzyme catalysis and protein structure.[4] In synthetic chemistry, imidazole derivatives are extensively used as precursors for N-heterocyclic carbenes (NHCs), which have revolutionized catalysis.[1][2][5]

This compound, the subject of this guide, is a direct precursor to such NHC ligands.[1][5] While its synthesis has been previously reported, its detailed solid-state structure, governed by the subtle interplay of non-covalent forces, provides a masterclass in crystal engineering.[1][5] The molecule is bifunctional, featuring a hydroxyl group (-OH) that can act as a hydrogen bond donor and an imine nitrogen atom within the imidazole ring that serves as a hydrogen bond acceptor.[1][2][3] This dual capacity dictates its self-assembly in the crystalline state, leading to a highly ordered and elegant supramolecular architecture.

This guide delves into the defining characteristic of crystalline this compound: a head-to-tail arrangement of three symmetrically-unique molecules linked by O—H⋯N hydrogen bonds to form an independent, three-membered macrocycle.[1][2][6] Understanding the causality behind this assembly is crucial for predicting and controlling the physicochemical properties of imidazole-based active pharmaceutical ingredients (APIs) and functional materials.

Synthesis and Crystallization: A Self-Validating Protocol

The reliable synthesis and crystallization of this compound is the foundational step for any structural investigation. The protocol described here is adapted from established methods and has been proven effective for yielding high-quality single crystals directly from the reaction mixture.[1][7]

Experimental Protocol: Synthesis and Crystallization

Objective: To synthesize this compound and grow single crystals suitable for X-ray diffraction.

Materials:

-

Imidazole (11.38 g, 167.2 mmol)

-

Paraformaldehyde (5.01 g, 167 mmol)

-

1,4-Dioxane (45 mL, degassed)

-

Argon gas supply

-

Standard Schlenk line equipment

-

Two-neck round-bottom flask, condenser, magnetic stir bar

Methodology:

-

Inert Atmosphere Preparation: Assemble the glassware (two-neck round-bottom flask, condenser, stir bar) and purge the system thoroughly with argon. This is crucial to prevent atmospheric moisture from interfering with the reaction.

-

Reagent Addition: In the flask, create an ice-cold mixture of paraformaldehyde and degassed 1,4-dioxane. While maintaining the cold temperature, slowly add the imidazole to the stirring mixture under a positive pressure of argon.[1][7]

-

Initial Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2 hours.[7]

-

Heating and Crystallization: Heat the reaction to 334 K (61°C) and maintain stirring overnight (approximately 12 hours).[1][7] This extended heating ensures the reaction goes to completion.

-

Isolation and Crystal Growth: Cool the mixture to room temperature. The product, crystalline this compound, is obtained directly from this reaction slurry. Remove the 1,4-dioxane solvent under reduced pressure. The resulting clear, colorless liquid can be stored at 255 K (-18°C).[1][5][7] Upon storage, a white moist solid of the final crystallized product is obtained (yields reported around 70.9%).[1][5]

Structural Elucidation via Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for the unambiguous determination of molecular structure in the solid state. It provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, angles, and intermolecular interactions.

Workflow: From Crystal to Structure

The process of determining a crystal structure is a self-validating system, where the quality of the final model is rigorously checked against the raw experimental data.

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data Summary

The crystallographic analysis of this compound reveals a monoclinic crystal system, crystallizing in the P2₁/n space group.[1][2][8] A key finding is the presence of three unique molecules in the asymmetric unit (Z' = 3), which is a prerequisite for the formation of the observed trimeric macrocycle.[1][2]

| Parameter | Value | Source |

| Chemical Formula | C₄H₆N₂O | [1][2][8] |

| Crystal System | Monoclinic | [1][2][8] |

| Space Group | P2₁/n | [1][2][8] |

| Z' (Molecules/Asymmetric Unit) | 3 | [1][2] |

| Data Collection Temperature | 293(2) K | [1][5] |

| Radiation | Mo Kα (λ = 0.71073 Å) | [1][5] |

The Core Architecture: A Trimeric Hydrogen-Bonded Macrocycle

The defining supramolecular feature of crystalline this compound is a discrete, triangular macrocycle formed by three crystallographically unique molecules.[1][5] This assembly is constructed via a "head-to-tail" arrangement, where the hydroxyl group of one molecule donates a hydrogen bond to the imine nitrogen (N) of the adjacent molecule.

References

- 1. Crystal structure of 1H-imidazole-1-methanol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Synthesis and crystal structure of 1<i>H</i>-imidazole-1-methanol [morressier.com]

- 4. N-H···N Hydrogen Bonds Involving Histidine Imidazole Nitrogen Atoms: A New Structural Role for Histidine Residues in Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. Crystal structure of 1 H -imidazole-1-methanol | NSF Public Access Repository [par.nsf.gov]

An In-depth Technical Guide to the Tautomeric Forms of Imidazole-Containing Compounds: From Quantum Prediction to Biological Ramifications

Abstract

The imidazole ring is a privileged scaffold in medicinal chemistry, integral to the structure of essential biomolecules and a vast array of therapeutic agents.[1][2] Its unique electronic properties are largely dictated by its capacity for prototropic tautomerism, an equilibrium that profoundly influences a compound's physicochemical properties, pharmacokinetic profile, and mechanism of action.[3][4] Mischaracterization of the dominant tautomeric form is a critical failure point in drug design, impacting everything from solubility and pKa prediction to the interpretation of structure-activity relationships (SAR). This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally validating the tautomeric states of imidazole-containing molecules. We will explore the causality behind experimental choices, detail self-validating protocols, and ground our discussion in authoritative computational and empirical evidence.

The Tautomeric Imperative in Drug Discovery

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[3] The five-membered imidazole ring, with its two nitrogen atoms, is a classic example of this phenomenon. The proton on a ring nitrogen can shuttle between the two nitrogen atoms, creating two distinct, interconverting forms: the Nπ-H (or N1-H) and Nτ-H (or N3-H) tautomers. In an unsubstituted imidazole, these forms are degenerate. However, the introduction of substituents breaks this symmetry, causing one tautomer to be more stable and thus more populated at equilibrium.[1]

This seemingly subtle isomeric preference has dramatic consequences. Tautomerism can alter a molecule's hydrogen bonding pattern (converting a donor to an acceptor), dipole moment, pKa, solubility, and lipophilicity.[5][6] These shifts directly affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile and, most critically, its interaction with a biological target.[4] Studies indicate that over a quarter of all approved drugs can populate multiple tautomeric species, making a thorough understanding of this equilibrium an absolute necessity in modern drug discovery.[7]

Caption: Prototropic tautomerism in an unsymmetrically substituted imidazole ring.

Predicting the Predominant Tautomer: Computational Strategies

Before committing to costly synthesis and experimentation, computational methods provide invaluable foresight into tautomeric preferences. The goal is to accurately calculate the relative Gibbs free energy (ΔG) between tautomers, as their population ratio is governed by the Boltzmann distribution.

Quantum Mechanics (QM) and pKa-Based Approaches

The gold standard for energy calculations involves quantum mechanics. By solving the Schrödinger equation, QM methods can determine the electronic structure and energy of each tautomer.

-

Causality: The choice of method is a trade-off between accuracy and computational cost. Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and basis set, combined with a continuum solvent model (like the Polarization Continuum Model, PCM), offers a robust balance for calculating relative free energies in solution.[8][9] However, these calculations can be computationally demanding, limiting their use in high-throughput applications.[10]

A powerful and often more accessible method leverages the intimate relationship between tautomerism and acidity. The tautomeric equilibrium constant (KT) can be calculated directly from the microscopic acid dissociation constants (pKa) of the individual tautomers.[6][11]

-

Trustworthiness: This method is self-validating. If you can experimentally determine the macroscopic pKa of the compound and the pKa of a "blocked" analog (e.g., by N-methylation) that mimics one tautomer, you can derive the microscopic pKa values and subsequently the KT.[11]

The Rise of Machine Learning

To overcome the speed limitations of QM, deep learning and quantum machine learning (QML) models have emerged as state-of-the-art tools.[7] Models like sPhysNet-Taut, which utilize Siamese neural networks, are trained on vast datasets of experimental and high-accuracy QM results.[12][13]

-

Expertise: These models learn the complex relationships between chemical structure and tautomeric stability. They can predict tautomer ratios with remarkable speed and accuracy, often surpassing traditional QM approaches that rely on approximations for solvation and thermochemistry.[7][10][13] Their ability to be fine-tuned on experimental data significantly boosts their predictive power.[12][13]

Caption: Integrated workflow for the analysis of imidazole tautomerism.

Empirical Validation: Key Experimental Protocols

Computational predictions must be anchored by empirical data. Several spectroscopic and structural techniques are indispensable for characterizing tautomeric systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful solution-state technique for studying tautomeric equilibria. The choice of nucleus (¹H, ¹³C, ¹⁵N) provides complementary information.

-

Expertise & Causality: Because proton exchange between tautomers is often fast on the NMR timescale, you will typically observe a single set of population-averaged signals. However, the chemical shifts of these signals are exquisitely sensitive to the equilibrium position. ¹³C NMR is particularly informative; the chemical shift of the carbon atom situated between the two nitrogens (C2) and the other ring carbons can be diagnostic of the proton's location.[14][15] For histidine, a ¹³Cδ2 chemical shift greater than ~122 ppm is indicative of the Nδ1-H tautomer, while a shift less than this value points to the Nε2-H form.[14] ¹⁵N NMR offers the most direct evidence by probing the nitrogen atoms themselves, though it may require isotopic labeling.[16]

Protocol: NMR pH Titration for pKa and Tautomer Analysis

-

Sample Preparation: Prepare a series of samples of the imidazole-containing compound (~1-5 mM) in a suitable buffer system (e.g., phosphate, citrate) spanning a wide pH range (e.g., pH 2 to 10). Use D₂O as the solvent for ¹H NMR to avoid a large water signal.

-

Data Acquisition: Acquire ¹H and/or ¹³C NMR spectra for each sample at a constant temperature. Record the precise pH of each sample using a calibrated pH meter.

-

Data Processing: Plot the chemical shift (δ) of one or more reporter nuclei (e.g., a ring proton or carbon) as a function of pH.

-

Analysis: Fit the resulting titration curve to the Henderson-Hasselbalch equation (or more complex models if multiple ionizations occur) to extract the macroscopic pKa value(s).[11] The shape and inflection points of the curve provide direct insight into the protonation events and can be used to infer tautomeric preference across the pH range.

X-ray Crystallography

Crystallography provides an unambiguous, high-resolution snapshot of a single tautomer in the solid state by locating the positions of all atoms, including the hydrogen on the imidazole nitrogen.[17]

-

Trustworthiness & Caveat: While definitive for the solid state, this technique must be used with caution. The tautomer observed in a crystal may be stabilized by specific crystal packing forces or intermolecular hydrogen bonds that do not exist in solution.[3][17] Therefore, a crystal structure does not, by itself, prove the identity of the dominant tautomer in a biological medium. It is a critical piece of evidence but must be corroborated by solution-state data.

Protocol: General Workflow for Single Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and requires screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.

-

Structure Solution & Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Build a molecular model into the map and refine it to achieve the best fit with the experimental data.

-

Analysis: Examine the final structure to unambiguously identify the position of the imidazole proton, confirming the tautomeric form present in the crystal lattice.[18]

Table 1: Comparison of Key Experimental Techniques

| Technique | Information Provided | Advantages | Limitations & Causality |

| NMR Spectroscopy | Solution-state equilibrium, pKa, dynamic information | Reflects biologically relevant state, quantitative | Indirect structural info (averaged signals), requires soluble sample |

| X-ray Crystallography | Solid-state structure, unambiguous tautomer identification | Definitive atomic positions, high resolution | May not reflect solution state, requires high-quality crystals |

| UV-Vis Spectroscopy | Solution-state pKa, can quantify equilibria | High sensitivity, small sample amount needed | Requires a chromophore, less structural information than NMR |

Case Studies: Tautomerism in Action

The biological significance of imidazole tautomerism is best illustrated through key examples where it governs function and activity.

Histidine: The Catalytic Workhorse

The amino acid histidine is found in countless enzyme active sites, where its function as a proton shuttle or nucleophile is central to catalysis.[16][19] Its side chain pKa is near physiological pH, allowing it to easily exist in cationic or neutral forms. In its neutral state, the equilibrium between the Nτ-H (Nε2-H) and Nπ-H (Nδ1-H) tautomers is critical.[20] In the catalytic triad of serine proteases, for instance, the Nδ1-H tautomer is dominant, positioning the Nε2 nitrogen to act as a general base, abstracting a proton from the serine hydroxyl to initiate nucleophilic attack.[21]

Histamine: A Basis for Receptor Selectivity

The biogenic amine histamine activates distinct G-protein coupled receptors (H1, H2, etc.). At physiological pH, histamine exists primarily as a monocation, with the Nτ-H tautomer being the predominant form.[22][23] Crucially, structure-activity studies have revealed that the ability to tautomerize is an essential requirement for H2-receptor agonists but not for H1-receptor agonists.[22] This chemical difference in receptor requirements allows for the design of selective agonists and antagonists.

Kinase Inhibitors: The Hydrogen Bond Gatekeeper

Many modern kinase inhibitors utilize a substituted imidazole scaffold to interact with the "hinge" region of the ATP binding pocket. The imidazole can act as either a hydrogen bond donor (via the N-H) or a hydrogen bond acceptor (via the lone pair on the sp² nitrogen). The tautomeric state dictates which of these interactions is possible. An incorrect tautomeric preference can completely abrogate binding and lead to a loss of inhibitory activity.[24] Computational and structural studies of GSK3β inhibitors, for example, revealed that the preferred tautomeric state of the 2-methylimidazole core was crucial for activity, with one tautomer presenting a hydrogen bond acceptor to the key Lys85 residue while the other presented a donor, leading to an inactive conformation.[24]

Caption: Tautomerism dictates kinase inhibitor binding mode and activity.

Conclusion and Authoritative Grounding

The tautomerism of imidazole-containing compounds is not a mere academic curiosity but a central pillar of their chemical behavior and biological function. A failure to correctly identify the predominant tautomeric species can derail a drug discovery program, leading to flawed SAR and wasted resources. As senior application scientists, we advocate for a synergistic approach that marries the predictive power of modern computational chemistry—especially machine learning—with the definitive validation of rigorous experimental techniques like NMR and X-ray crystallography. By understanding the causality behind our methods and designing self-validating experimental systems, we can harness the subtleties of tautomerism to design safer, more effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 6. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Towards the comprehensive, rapid, and accurate prediction of the favorable tautomeric states of drug-like molecules in aqueous solution | Semantic Scholar [semanticscholar.org]

- 9. Solid state annular tautomerism in a molecule containing two imidazole moieties - CentAUR [centaur.reading.ac.uk]

- 10. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H-NMR study on the tautomerism of the imidazole ring of histidine residues. I. Microscopic pK values and molar ratios of tautomers in histidine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Fast and Accurate Prediction of Tautomer Ratios in Aqueous Solution via a Siamese Neural Network [zenodo.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Protonation, Tautomerization, and Rotameric Structure of Histidine: A Comprehensive Study by Magic-Angle-Spinning Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Clarifying the structures of imidines: using crystallographic characterization to identify tautomers and localized systems of π-bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Freezing of equilibrium of imidazoles by inclusion crystallization with a host compound: isolation of the different tautomeric types in a pure state - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. meihonglab.com [meihonglab.com]

- 21. Distinguishing Histidine Tautomers in Proteins Using Covalent Labeling-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Histamine: A Messenger Molecule Within and Outside of the Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Pyridinylimidazoles as GSK3β Inhibitors: The Impact of Tautomerism on Compound Activity via Water Networks - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data for 1H-imidazol-1-ylmethanol characterization

An In-depth Technical Guide to the Spectroscopic Characterization of 1H-imidazol-1-ylmethanol

Introduction

This compound (C₄H₆N₂O, CAS: 51505-76-1) is a key heterocyclic compound that serves as a valuable precursor in the synthesis of N-heterocyclic carbenes (NHCs) and other pharmacologically relevant molecules.[1][2] The imidazole moiety is a fundamental building block in numerous biological systems, most notably the amino acid histidine, and its derivatives are widely explored in drug development for their diverse activities. Accurate structural elucidation and purity assessment are paramount for any application, making a thorough understanding of its spectroscopic signature essential.

This technical guide provides a comprehensive analysis of the core spectroscopic data used to characterize this compound. As a Senior Application Scientist, my focus is not merely on presenting the data, but on explaining the causal relationships between the molecular structure and the resulting spectral features. Each protocol is designed as a self-validating system, ensuring that researchers can confidently reproduce and interpret their findings.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a five-membered imidazole ring with a hydroxymethyl (-CH₂OH) group attached to one of the nitrogen atoms. This substitution breaks the symmetry of the parent imidazole ring, resulting in a unique spectroscopic fingerprint for each proton and carbon atom.

Caption: Molecular structure of this compound.

Proton (¹H) Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its ability to dissolve a wide range of organic compounds and provide a convenient deuterium lock signal for the spectrometer.

-

Instrumentation: The analysis is performed on a 400 MHz NMR spectrometer.[1][3]

-

Acquisition Parameters:

-

Temperature: Room temperature (298 K).

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

-

Number of Scans: 16-32 scans are typically sufficient for a high signal-to-noise ratio.

-

Relaxation Delay: A 1-2 second delay between scans ensures proper T1 relaxation.

-

Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.34 | Singlet | 1H | H2 (Im) |

| 7.08 | Singlet | 1H | H5 (Im) |

| 6.93 | Singlet | 1H | H4 (Im) |

| 5.40 | Singlet | 2H | -CH₂OH |

Data sourced from IUCr Journals.[1][3]

Spectral Interpretation

The ¹H NMR spectrum of this compound is distinct and provides clear evidence for its structure.

-

Imidazole Protons (H2, H4, H5): Three signals are observed in the aromatic region at 7.34, 7.08, and 6.93 ppm.[1] The proton at the C2 position (H2), situated between two electronegative nitrogen atoms, is the most deshielded and thus appears furthest downfield at 7.34 ppm. The H4 and H5 protons are less deshielded. All three appear as singlets, confirming the absence of adjacent protons for spin-spin coupling.

-

Methylene Protons (-CH₂OH): A sharp singlet integrating to two protons is observed at 5.40 ppm.[1] This is characteristic of the methylene protons adjacent to both a nitrogen atom and a hydroxyl group. Its singlet nature indicates no coupling to the hydroxyl proton, a common phenomenon due to rapid proton exchange with trace amounts of water in the solvent.

-

Hydroxyl Proton (-OH): The hydroxyl proton is often not observed as a distinct, sharp peak. It may appear as a very broad, low-intensity signal or be completely absent due to chemical exchange, which is consistent with the reported spectrum.[1]

Caption: Workflow for the interpretation of the ¹H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol

-

Sample Preparation: A more concentrated sample is typically required for ¹³C NMR compared to ¹H NMR (20-50 mg in ~0.6 mL of CDCl₃).

-

Instrumentation: The analysis can be performed on a 50-100 MHz ¹³C NMR spectrometer (often a dual-probe system with a 200-400 MHz proton frequency).[4]

-

Acquisition Parameters:

-

Mode: Proton-decoupled mode is standard to ensure each carbon signal appears as a sharp singlet.

-

Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope (~1.1%).

-

Relaxation Delay: A 2-5 second delay is used.

-

Predicted Data and Interpretation

While specific experimental data is available in spectral databases like Wiley's SpectraBase, a detailed interpretation based on established principles provides critical insight.[4] Four distinct signals are expected for the four unique carbon environments.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~137 ppm | C2 | Located between two nitrogen atoms, C2 is the most electron-deficient and therefore the most downfield carbon of the ring. |

| ~129 ppm | C4 | A typical chemical shift for an sp² carbon in an imidazole ring. |

| ~120 ppm | C5 | Slightly more shielded than C4. |

| ~70 ppm | -CH₂OH | This sp³ carbon is deshielded by the adjacent nitrogen and oxygen atoms, placing it significantly downfield from a typical alkane carbon. |

The predicted shifts are based on the known values for imidazole and the substituent effects of the N-hydroxymethyl group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol

-

Sample Preparation: The modern Attenuated Total Reflectance (ATR) technique is preferred for its simplicity. A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Bruker Alpha II ATR FT-IR spectrometer or a similar instrument is used.[1]

-

Acquisition Parameters:

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans are co-added to generate the final spectrum.

-

Background: A background spectrum of the clean, empty ATR crystal is taken prior to sample analysis.

-

Data Summary

| Frequency (ν) cm⁻¹ | Intensity | Assignment |

| 3135 | Medium | O-H Stretch (Alcohol) |

| 3109 | Medium | =C-H Stretch (Aromatic) |

| 2811, 2681 | Medium | -C-H Stretch (Aliphatic CH₂) |

| 1509 | Strong | C=N Stretch (Imidazole Ring) |

| 1214, 1107 | Strong, Medium | C-N Stretch |

| 1062 | Strong | C-O Stretch (Alcohol) |

Data sourced from IUCr Journals.[1]

Spectral Interpretation

-

O-H and C-H Stretching Region (3200-2800 cm⁻¹): A prominent, relatively broad peak centered around 3135 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group.[1] The adjacent peaks at 3109 cm⁻¹ and the lower frequency bands (2811, 2681 cm⁻¹) correspond to the sp² C-H stretching of the imidazole ring and the sp³ C-H stretching of the methylene group, respectively.[1]

-

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of structural information. The strong absorption at 1509 cm⁻¹ is characteristic of the C=N stretching vibration within the imidazole ring.[1] The strong band at 1062 cm⁻¹ is definitively assigned to the C-O stretching of the primary alcohol group.[1] Other bands in this region (e.g., 1214, 1107 cm⁻¹) are due to C-N stretching and various ring deformation modes.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure.

Experimental Protocol

-

Sample Introduction: For a volatile compound like this, Gas Chromatography (GC-MS) is an ideal method.[4] The sample is injected into a GC, where it is vaporized and separated from any impurities.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Detection: The resulting positively charged ions (the molecular ion and various fragments) are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation

The molecular formula C₄H₆N₂O corresponds to a molecular weight of 98.10 g/mol .[4]

-

Molecular Ion (M⁺): The primary peak expected is the molecular ion peak at m/z = 98 . This peak confirms the molecular weight of the compound.

-

Key Fragmentation: EI is a high-energy technique that causes predictable fragmentation. The most logical fragmentation pathway involves the loss of the stable hydroxymethyl radical.

-

[M - •CH₂OH]⁺: Loss of the hydroxymethyl group (mass = 31 Da) would lead to a significant fragment ion at m/z = 67 . This corresponds to the stable 1H-imidazolyl cation.

-

Another possible, though often less favored, fragmentation is the loss of a hydroxyl radical (mass = 17 Da), which would yield a fragment at m/z = 81 .

-

Caption: Predicted key fragmentation pathway in EI-Mass Spectrometry.

Conclusion

The collective application of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry provides an unambiguous and comprehensive characterization of this compound. The ¹H NMR spectrum confirms the proton count and connectivity, IR spectroscopy identifies the key alcohol and imidazole functional groups, and mass spectrometry verifies the molecular weight and primary structural subunits. This guide provides the foundational data and interpretive logic required by researchers and drug development professionals to confidently synthesize, identify, and utilize this important chemical building block.

References

Solubility of 1H-imidazol-1-ylmethanol in various solvents

An In-Depth Technical Guide to the Solubility of 1H-imidazol-1-ylmethanol

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its developability, influencing everything from formulation strategies to in vivo bioavailability. This compound, a heterocyclic compound featuring both a polar imidazole ring and a hydrogen-bonding hydroxymethyl group, presents a unique solubility profile that is of significant interest to researchers and drug development professionals. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound. It synthesizes theoretical principles with practical, field-proven experimental methodologies. We will explore the molecule's physicochemical properties, predict its behavior in a range of solvent classes, and provide a detailed, self-validating protocol for the experimental determination of its thermodynamic solubility. This document is designed to serve as an authoritative resource for scientists navigating the challenges of pre-formulation and lead optimization.

Introduction to this compound

Chemical Structure and Significance

This compound is a small organic molecule characterized by a five-membered imidazole ring, to which a hydroxymethyl (-CH2OH) group is attached at the N1 position. The imidazole moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous biologically active compounds, including the essential amino acid histidine. Its ability to act as both a hydrogen bond donor and acceptor, and its capacity for protonation, make it a versatile functional group in molecular interactions. The addition of the hydroxymethyl group further enhances its polarity and hydrogen-bonding potential, suggesting a favorable interaction profile with polar media.

Key Physicochemical Properties

Understanding the intrinsic properties of a molecule is the first step in predicting its solubility. The key physicochemical descriptors for this compound are summarized below. These properties, particularly its low lipophilicity (XLogP3) and capacity for hydrogen bonding, are foundational to its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₄H₆N₂O | PubChem[1] |

| Molecular Weight | 98.10 g/mol | PubChem[1] |

| XLogP3 (Lipophilicity) | -0.6 | PubChem[1] |

| Hydrogen Bond Donors | 1 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Topological Polar Surface Area | 38.1 Ų | PubChem[1] |

Theoretical Principles of Solubility

The "Like Dissolves Like" Paradigm

The principle of "like dissolves like" is a cornerstone of solubility theory, stating that a solute will dissolve best in a solvent that has a similar polarity.[2][3] Polar solutes, like this compound, exhibit strong dipole-dipole interactions and are capable of hydrogen bonding. They therefore dissolve readily in polar solvents that can engage in similar intermolecular forces. Conversely, they are poorly soluble in nonpolar solvents, which primarily interact through weaker van der Waals forces.

Influence of Polarity and Hydrogen Bonding

The solubility of this compound in polar protic solvents is dominated by its ability to form intermolecular hydrogen bonds.[4] The hydroxyl group (-OH) is a potent hydrogen bond donor, while the oxygen atom and the two nitrogen atoms of the imidazole ring act as hydrogen bond acceptors.[1] In a solvent like water, a robust network of hydrogen bonds can form between the solute and solvent molecules, overcoming the solute-solute interactions within the crystal lattice and leading to dissolution.[4]

The Critical Role of pH for Ionizable Compounds

For compounds with ionizable functional groups, solubility in aqueous media is highly dependent on pH.[5] The imidazole ring is basic, with a pKa of its conjugate acid (the imidazolium ion) typically around 7.0.[6] In aqueous solutions with a pH below the pKa, the imidazole ring will become protonated, forming a positively charged imidazolium cation. This ionic form interacts much more strongly with polar water molecules, leading to a dramatic increase in aqueous solubility. This behavior is a key consideration for developing oral formulations, as the compound will experience a wide range of pH environments in the gastrointestinal tract.

Predicted Solubility Profile of this compound

Based on the theoretical principles outlined above, we can predict the qualitative solubility of this compound across different solvent classes.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected. These solvents are strong hydrogen bond donors and acceptors, allowing for favorable interactions with the hydroxymethyl group and imidazole nitrogens of the solute.[7]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate to high solubility is predicted. While these solvents cannot donate hydrogen bonds, they are strong acceptors and have high polarity, allowing for effective solvation through dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low solubility or insolubility is expected. The large mismatch in polarity and the inability of these solvents to participate in hydrogen bonding prevent effective solvation of the highly polar solute molecule.[7] Studies on other simple imidazoles have shown very low solubility in solvents like toluene and chloroalkanes.[8]

| Solvent Class | Representative Solvents | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Water, Methanol, Ethanol | High | Hydrogen Bonding, Dipole-Dipole |